threo-2,5-Hexodiulose, 1,6-dideoxy-
Description
Contextualization of Hexodiuloses and Deoxy Sugars in Biochemical Systems
Hexodiuloses and deoxy sugars are important classes of carbohydrates with diverse roles in biological systems. Deoxy sugars, which lack one or more hydroxyl groups, are fundamental components of a wide range of biomolecules. wikipedia.org The most well-known example is deoxyribose, a key constituent of deoxyribonucleic acid (DNA). wikipedia.org Other deoxy sugars, such as fucose and rhamnose, are found in glycoproteins, glycolipids, and bacterial cell walls, where they are involved in processes like cell signaling, immune responses, and cell recognition. wikipedia.org
Dideoxy sugars, which have two hydroxyl groups replaced by hydrogen atoms, are also biologically significant. wikipedia.org For instance, colitose and abequose are dideoxy sugars that form part of the lipopolysaccharides in the cell walls of certain bacteria. wikipedia.org The absence of hydroxyl groups can significantly alter a sugar's properties, often making it more resistant to enzymatic degradation.
Hexodiuloses, on the other hand, are sugars containing two ketone groups. Their role in biochemical pathways is often as intermediates in carbohydrate metabolism. The presence of two reactive carbonyl groups makes them key players in various enzymatic and non-enzymatic reactions.
The compound threo-2,5-Hexodiulose, 1,6-dideoxy- combines the features of both a dideoxy sugar and a hexodiulose. This unique combination suggests its potential involvement in specialized metabolic pathways, possibly as an intermediate. ontosight.ai While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other known bioactive sugars points towards its potential significance in biochemistry. ontosight.ai Research on similar sugar molecules has provided insights into carbohydrate metabolism and has been instrumental in the development of certain pharmaceuticals. ontosight.ai
The Significance of threo-Stereochemistry in Carbohydrate Architecture
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in carbohydrate chemistry. The "threo" configuration in threo-2,5-Hexodiulose, 1,6-dideoxy- refers to the relative orientation of substituents on adjacent chiral centers. This nomenclature is derived from the four-carbon sugar, threose.
The precise stereochemical arrangement of a carbohydrate determines its biological function. Enzymes, which are themselves chiral molecules, exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. Therefore, the "threo" configuration of this hexodiulose will dictate which enzymes it can interact with and, consequently, its metabolic fate.
The synthesis of carbohydrates with a specific stereochemistry, known as stereoselective synthesis, is a major focus in organic chemistry. thieme-connect.de The ability to control the stereochemistry during synthesis is crucial for producing pure, biologically active carbohydrate molecules for research and therapeutic purposes. thieme-connect.de
Historical Perspective on the Discovery and Initial Characterization of Related Hexodiuloses
The understanding of hexodiuloses and deoxy sugars is built upon a rich history of discoveries in carbohydrate chemistry. The late 19th and early 20th centuries were a golden age for carbohydrate research, with pioneering work by chemists such as Emil Fischer. Fischer's work on the structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the foundation for the field. acs.org His development of the Fischer projection provided a standardized way to represent the three-dimensional structures of carbohydrates on a two-dimensional surface, which was crucial for understanding their stereoisomerism. acs.org
The synthesis of 2-deoxyglycosides has a long history, with early methods relying on the use of glycosyl halides. nih.gov The first synthetic application of a 2-deoxy-sugar donor was reported in the 1920s for the construction of nucleoside analogues. nih.gov Over the decades, numerous methods have been developed for the synthesis of deoxy sugars, driven by the need to access these molecules for biological studies and drug discovery. acs.org
Chemical Data
Below are tables detailing some of the known properties of threo-2,5-Hexodiulose, 1,6-dideoxy- and related compounds.
Table 1: Physicochemical Properties of threo-2,5-Hexodiulose, 1,6-dideoxy-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O5 | PubChem nih.gov |
| Molecular Weight | 162.14 g/mol | PubChem nih.gov |
| IUPAC Name | (3S,4S)-1,3,4-trihydroxyhexane-2,5-dione | PubChem nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| threo-2,5-Hexodiulose, 1,6-dideoxy- |
| Deoxyribose |
| Fucose |
| Rhamnose |
| Colitose |
| Abequose |
Structure
3D Structure
Properties
CAS No. |
36871-96-2 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
InChI Key |
RQDWELNLPMBYMA-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Threo 2,5 Hexodiulose, 1,6 Dideoxy
Pathways in Maillard Chemistry and Related Non-Enzymatic Browning Reactions
The Maillard reaction is a cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the development of color and flavor in food. researchgate.net This reaction network proceeds through early, intermediate, and advanced stages. The formation of dicarbonyl compounds, such as threo-2,5-Hexodiulose, 1,6-dideoxy-, is a hallmark of the intermediate stage. researchgate.netnih.gov
Role as an Intermediate in Sugar Degradation and Glycation Pathways
threo-2,5-Hexodiulose, 1,6-dideoxy- is formed from the degradation of monosaccharides. The initial reaction between a reducing sugar and an amino acid forms an N-substituted glycosylamine, which then rearranges to a more stable Amadori product (a 1-amino-1-deoxy-2-ketose). acs.org The degradation of this Amadori product, through various enolization and elimination pathways, leads to the formation of a pool of reactive dicarbonyl intermediates, including different isomers of deoxyhexodiuloses. researchgate.netnih.gov
These dicarbonyls are highly reactive and act as key precursors in the Maillard reaction cascade. nih.gov Their electrophilic nature makes them prime targets for nucleophilic attack by amino acids, leading to further reactions that generate a wide array of volatile and non-volatile compounds responsible for the sensory characteristics of many cooked foods.
Mechanisms of Fragmentation and Product Formation
The instability of dicarbonyl intermediates like threo-2,5-Hexodiulose, 1,6-dideoxy- leads to their rapid fragmentation into smaller, often highly aromatic, molecules. The primary mechanisms driving this fragmentation are detailed below.
The retro-aldol reaction is a fundamental process in carbohydrate chemistry, involving the cleavage of a carbon-carbon bond adjacent to a carbonyl group. khanacademy.org This reaction is essentially the reverse of an aldol (B89426) condensation and is often base-catalyzed. In the context of threo-2,5-Hexodiulose, 1,6-dideoxy-, the presence of two carbonyl groups provides multiple sites for potential retro-aldol cleavage.
Depending on which C-C bond adjacent to a carbonyl group is cleaved, a variety of smaller carbonyl and aldehyde products can be formed. For instance, cleavage between C-3 and C-4 could potentially yield two three-carbon fragments. This fragmentation pathway is a significant contributor to the formation of short-chain carbonyl compounds which are important flavor precursors. researchgate.net
Hydrolytic cleavage is another critical degradation pathway for dicarbonyl compounds. Research on related hexodiulose isomers has shown that hydrolytic β-dicarbonyl cleavage is a major route for the formation of carboxylic acids. nih.govimreblank.ch This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl groups, leading to the cleavage of the carbon-carbon bond in the β-position.
For threo-2,5-Hexodiulose, 1,6-dideoxy-, a β-dicarbonyl cleavage could occur, for example, through the attack of water at the C-2 carbonyl, leading to cleavage of the C-3/C-4 bond. This would result in the formation of smaller molecules, such as pyruvaldehyde and other short-chain aldehydes and ketones. researchgate.netnih.gov Studies on similar 1-deoxy-2,4-hexodiuloses have demonstrated that this pathway is a primary source of acetic acid in Maillard reactions. nih.govimreblank.ch
| Cleavage Type | Description | Potential Products |
| Retro-Aldol Cleavage | Reversal of aldol condensation, typically base-catalyzed, cleaving C-C bonds adjacent to a carbonyl group. | Smaller aldehydes and ketones (e.g., C2, C3, C4 fragments). |
| Hydrolytic β-Dicarbonyl Cleavage | Nucleophilic attack by water on a carbonyl group, leading to cleavage of the β C-C bond. | Carboxylic acids (e.g., acetic acid), pyruvaldehyde, and other short-chain carbonyls. |
| Oxidative α-Dicarbonyl Cleavage | Oxidative cleavage of the bond between the two carbonyl groups. | Carboxylic acids. |
Enolization, the formation of an enol or enolate, is a crucial prerequisite for many of the subsequent reactions of dicarbonyl compounds. The presence of α-hydrogens in threo-2,5-Hexodiulose, 1,6-dideoxy- allows for the formation of enol intermediates, which are more nucleophilic than the parent carbonyl compound. researchgate.net
Dehydration reactions, the elimination of a water molecule, often follow enolization. acs.org These processes can lead to the formation of unsaturated dicarbonyl compounds, which are highly reactive and can readily participate in cyclization and polymerization reactions, contributing to the formation of furanones and other heterocyclic compounds that are potent flavor and aroma contributors.
In the presence of oxygen, oxidative degradation pathways become significant. Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups (α-cleavage) can occur, leading to the formation of carboxylic acids. researchgate.net While hydrolytic β-dicarbonyl cleavage is often considered a major pathway for acid formation, oxidative α-dicarbonyl cleavage represents an alternative route. researchgate.netresearchgate.net
Furthermore, the reactive nature of the dicarbonyl moiety makes it susceptible to attack by radical species, which can be generated during the Maillard reaction. acs.org This can initiate a cascade of oxidative reactions, leading to a complex mixture of degradation products.
Reactivity with Amino Acids and Aminoguanidine (B1677879)
The presence of two carbonyl groups renders threo-2,5-Hexodiulose, 1,6-dideoxy- highly susceptible to reactions with nucleophiles, such as the amino groups found in amino acids and compounds like aminoguanidine. These interactions are central to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds. acs.orgelectronicsandbooks.com
The initial step in the reaction between a dicarbonyl compound like threo-2,5-Hexodiulose, 1,6-dideoxy- and the primary amino group of an amino acid involves the formation of a Schiff base. This adduct can then undergo rearrangement to form a more stable Amadori product. electronicsandbooks.com However, the high reactivity of dicarbonyls often leads to a more complex cascade of events. These reactive intermediates are key precursors in the formation of Advanced Glycation Endproducts (AGEs). acs.orgresearchgate.net
AGEs are a heterogeneous group of compounds that accumulate in tissues over time and are associated with the complications of diabetes and aging. electronicsandbooks.comunibs.it The dicarbonyl groups of the hexodiulose can react with amino groups on proteins, leading to cross-linking and alterations in protein structure and function. nih.govnih.gov This process, known as glycation, can impair the biological function of proteins and contribute to cellular dysfunction. nih.gov
Table 1: Key Reactions in AGE Precursor Formation
| Reactant 1 | Reactant 2 | Intermediate Product | Significance |
| threo-2,5-Hexodiulose, 1,6-dideoxy- | Amino Acid (e.g., Lysine) | Schiff Base / Amadori-like products | Initial step in the Maillard reaction. electronicsandbooks.com |
| Dicarbonyl Intermediate | Protein Amino Group | Glycated Protein | Precursor to irreversible AGEs. |
| Dicarbonyls (e.g., MGO, GO) | Protein (e.g., Collagen) | Protein Cross-links | Leads to tissue stiffening and dysfunction. unibs.it |
This table illustrates the general pathway of AGE precursor formation involving dicarbonyl sugars.
Aminoguanidine is a well-known inhibitor of the Maillard reaction and AGE formation. acs.orgelectronicsandbooks.com Its mechanism of action involves the trapping of reactive dicarbonyl intermediates. electronicsandbooks.comresearchgate.net When threo-2,5-Hexodiulose, 1,6-dideoxy- reacts with aminoguanidine, the two carbonyl groups provide sites for condensation and cyclization.
Studies on analogous dicarbonyl sugars have shown that they react rapidly with aminoguanidine at physiological pH and temperature to form stable heterocyclic derivatives, specifically substituted 3-amino-1,2,4-triazines. tandfonline.comnih.gov The reaction proceeds via the formation of a guanylhydrazone, followed by an intramolecular cyclization and dehydration to yield the triazine ring. tandfonline.com This process effectively sequesters the reactive dicarbonyl compound, preventing it from participating in further reactions that lead to AGEs. electronicsandbooks.comresearchgate.net For instance, research on similar 1-deoxy-2,3-dicarbonyl hexose (B10828440) derivatives demonstrated a rapid reaction with aminoguanidine to form 6-methyl-5-substituted triazine derivatives. tandfonline.com The reaction between glucose-derived dicarbonyls and aminoguanidine has been shown to produce a novel aminoguanidine triazine (AGT), confirming this trapping mechanism. electronicsandbooks.com
Table 2: Products of Dicarbonyl Sugar Reactions with Aminoguanidine
| Dicarbonyl Compound | Product Type | Significance | Reference |
| 3-deoxy-D-erythro-hexos-2-ulose | 5- and 6-substituted 3-amino-1,2,4-triazine | Trapping of a key Maillard intermediate. | nih.gov |
| D-erythro-hexos-2-ulose | 5-substituted triazine derivative | Demonstrates specificity in cyclization. | nih.gov |
| 4-O-acetyl-1-deoxy-5,6-O-isopropylidene-D-erythro-hexodiulose | 6-methyl-5-substituted triazine | Characterization of stable heterocyclic adducts. | tandfonline.com |
This table summarizes findings from studies on dicarbonyl sugars structurally related to threo-2,5-Hexodiulose, 1,6-dideoxy-.
Stereospecific Reactions and Isomerization
The stereochemistry of the hydroxyl groups on the carbon backbone of threo-2,5-Hexodiulose, 1,6-dideoxy- plays a crucial role in its reactivity and the stereochemical outcome of its transformations.
Epimerization, the change in the stereochemical configuration at one chiral center, is a common reaction for sugars. In dicarbonyl compounds like threo-2,5-Hexodiulose, 1,6-dideoxy-, the carbons alpha to the keto groups (C-3 and C-4) are susceptible to epimerization, particularly under basic or acidic conditions. This process typically proceeds through an enediol intermediate. The formation of an enolate at C-3 or C-4, followed by reprotonation, can lead to the inversion of the stereocenter. The "threo" configuration can thus be interconverted with the "erythro" diastereomer. The study of biosynthetic pathways for dideoxy sugars reveals enzymatic epimerization reactions, such as the C-2 epimerization of UDP-2-acetamido-L-rhamnose, highlighting the biological relevance of these transformations. nih.gov
Beyond epimerization at a single center, threo-2,5-Hexodiulose, 1,6-dideoxy- can undergo more complex isomerizations. Tautomerization can lead to the formation of enediol forms, which are key intermediates in the interconversion of aldoses and ketoses (the Lobry de Bruyn-Alberda van Ekenstein transformation). For a diulose, this can lead to the formation of constitutional isomers, such as an enol form of a 2,4-hexodiulose. The specific reaction conditions, including pH and temperature, will dictate the equilibrium between these various isomeric forms.
Interaction with Biological Macromolecules
The high reactivity of dicarbonyl compounds makes them potent modifiers of biological macromolecules like proteins. nih.gov The primary mechanism of interaction involves the reaction of the carbonyl groups with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) and the guanidino group of arginine. nih.govnih.gov
This interaction leads to the non-enzymatic glycation of proteins, forming covalent adducts and cross-links. nih.govcreative-proteomics.com The formation of these adducts can induce significant conformational changes in proteins, leading to misfolding, aggregation, and a loss of biological function. nih.gov This modification can expose hydrophobic patches on the protein surface, triggering cellular stress responses like the unfolded protein response (UPR). nih.gov The interaction is driven by the formation of hydrogen bonds and, in some cases, hydrophobic interactions between the sugar and the protein. creative-proteomics.com The accumulation of such modified proteins is a hallmark of dicarbonyl stress and is implicated in the pathology of various diseases. unibs.itnih.gov
Protein Modification through Glycation Processes
Glycation, the non-enzymatic reaction between reducing sugars or related dicarbonyl compounds and the free amino groups of proteins, is a well-established pathway leading to the formation of Advanced Glycation End-products (AGEs). Dideoxyosones, such as threo-2,5-Hexodiulose, 1,6-dideoxy-, are potent precursors in these processes due to their high reactivity.
The primary sites for glycation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino groups. The reaction with threo-2,5-Hexodiulose, 1,6-dideoxy- is initiated by a nucleophilic attack of the protein's amino group on one of the carbonyl carbons of the hexodiulose. This is followed by a series of reactions including condensation, cyclization, and oxidation, ultimately leading to the formation of a diverse array of AGEs.
While direct studies on threo-2,5-Hexodiulose, 1,6-dideoxy- are limited, research on analogous compounds provides insight into its reactivity. For instance, 1-deoxy-D-erythro-hexo-2,3-diulose has been shown to be a much more potent protein modifier than 3-deoxy-D-erythro-hexos-2-ulose, indicating that the specific arrangement of carbonyl and deoxy groups significantly influences the rate and nature of protein modification. nih.gov The reactivity of these dicarbonyls is also a key factor in the browning and polymerization reactions observed in food systems during the Maillard reaction. nih.gov
The formation of AGEs from these reactions can lead to significant alterations in protein structure and function, including cross-linking, aggregation, and changes in solubility and enzymatic activity.
Modulation of Enzyme Activity (Substrate and Inhibitor Roles)
The interaction of dicarbonyl compounds with enzymes can be complex, with these molecules acting as either substrates or inhibitors, depending on the enzyme and the specific structure of the dicarbonyl.
As a Substrate:
Enzymatic systems have evolved to manage the levels of reactive dicarbonyls. It is plausible that threo-2,5-Hexodiulose, 1,6-dideoxy-, or its derivatives, could serve as a substrate for reductases or dehydrogenases that detoxify such compounds. For example, various carbonyl-reducing enzymes can convert dicarbonyls to less reactive hydroxyl compounds. While direct evidence for the enzymatic reduction of threo-2,5-Hexodiulose, 1,6-dideoxy- is not yet established, the existence of a phosphorylated form, 1-Deoxy-6-O-phosphonato-D-threo-hexo-2,5-diulose, suggests potential metabolic pathways where it could be acted upon by kinases or phosphatases. chemspider.com
As an Inhibitor:
The high reactivity of threo-2,5-Hexodiulose, 1,6-dideoxy- also makes it a potential enzyme inhibitor. The mechanism of inhibition often involves the covalent modification of critical amino acid residues within the enzyme's active site, such as lysine or arginine, through the glycation processes described earlier. This modification can block substrate binding or disrupt the catalytic machinery of the enzyme.
The inhibitory potential of related iminosugars, which share structural similarities with cyclized forms of dideoxyosones, has been extensively studied. For instance, 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP) and 2,5-dideoxy-2,5-imino-d-glucitol (B43419) (DGDP) are known glycosidase inhibitors. acs.org This suggests that dideoxyosones could potentially inhibit enzymes involved in carbohydrate metabolism. The table below summarizes the inhibitory activities of some related iminosugars against various enzymes.
| Compound | Enzyme Inhibited | Source Organism of Enzyme |
| 2,5-dideoxy-2,5-imino-d-mannitol (DMDP) | α-Glucosidase | Saccharomyces cerevisiae (Baker's yeast) |
| 2,5-dideoxy-2,5-imino-d-glucitol (DGDP) | β-Glucosidase | Almond |
| 1-Deoxymannojirimycin (DMJ) | α-Mannosidase | Jack bean |
This table presents data for compounds structurally related to the cyclized forms of dideoxyosones to illustrate the potential for enzyme inhibition.
Further research is necessary to elucidate the specific enzymatic interactions of threo-2,5-Hexodiulose, 1,6-dideoxy- and to determine its precise roles as either a substrate or an inhibitor in various biological systems.
Biochemical and Metabolic Significance of Threo 2,5 Hexodiulose, 1,6 Dideoxy
Role as an Intermediate in Carbohydrate Metabolism Pathways
The unique structure of threo-2,5-Hexodiulose, 1,6-dideoxy-, a six-carbon sugar with keto groups at the second and fifth positions and a loss of hydroxyl groups at the first and sixth positions, positions it as a plausible, yet not definitively established, intermediate in sugar metabolism. Its structural features could theoretically allow it to participate in various enzymatic transformations within central carbon metabolism.
Proposed Entry and Exit Points in Metabolic Cycles
Currently, there is a lack of specific published research detailing the precise entry and exit points of threo-2,5-Hexodiulose, 1,6-dideoxy- in established metabolic cycles such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the Entner-Doudoroff pathway. While its structure is suggestive of a carbohydrate intermediate, concrete experimental evidence to confirm its metabolic routing is not available in peer-reviewed literature.
Intermediacy in the Biosynthesis of Complex Carbohydrates
The potential for threo-2,5-Hexodiulose, 1,6-dideoxy- to serve as a precursor or building block in the biosynthesis of more complex carbohydrates or polysaccharides is an area for future investigation. However, current scientific literature does not provide specific examples or pathways where this compound is a confirmed intermediate in the assembly of larger carbohydrate structures.
Interaction with Enzymes and Transporters in Model Systems
The reactivity and specific stereochemistry of threo-2,5-Hexodiulose, 1,6-dideoxy- imply that it could interact with various carbohydrate-active enzymes and transport proteins.
Substrate Specificity of Carbohydrate-Active Enzymes
Detailed studies on the substrate specificity of carbohydrate-active enzymes with threo-2,5-Hexodiulose, 1,6-dideoxy- are not extensively documented. The potential for this compound to act as a substrate, inhibitor, or effector molecule for enzymes involved in carbohydrate modification is recognized but remains an underexplored area of research.
Investigating Transport Mechanisms in Cellular Models
Similarly, the mechanisms by which threo-2,5-Hexodiulose, 1,6-dideoxy- might be transported across cellular membranes are not yet characterized. Research into specific transporters and the kinetics of its uptake in cellular models is required to understand its bioavailability and metabolic fate within an organism.
Advanced Analytical and Spectroscopic Methodologies in Threo 2,5 Hexodiulose, 1,6 Dideoxy Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the chemical analysis of threo-2,5-Hexodiulose, 1,6-dideoxy-. It provides unparalleled insight into the molecular framework, connectivity of atoms, and three-dimensional arrangement in solution.
Structural Elucidation (¹H, ¹³C NMR)
The fundamental structure of threo-2,5-Hexodiulose, 1,6-dideoxy- is established through one-dimensional ¹H and ¹³C NMR spectroscopy. In aqueous solutions, sugars like this can exist as a mixture of different forms, including cyclic and acyclic tautomers. researchgate.net
¹H NMR spectra provide information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For a compound like threo-2,5-Hexodiulose, 1,6-dideoxy-, the ¹H NMR spectrum would be expected to show signals corresponding to the two methyl groups at the C-1 and C-6 positions, as well as signals for the methine protons at C-3 and C-4. The chemical shifts of these protons are indicative of their local electronic environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectra would be characterized by signals for the two carbonyl carbons (C-2 and C-5), which would appear at a significantly downfield chemical shift, and signals for the two methyl carbons (C-1 and C-6), along with the two stereogenic centers (C-3 and C-4). The specific chemical shifts help to confirm the carbon skeleton and the presence of the ketone functionalities. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for threo-2,5-Hexodiulose, 1,6-dideoxy- (in D₂O) This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH₃) | ~2.2 | ~25 |
| 2 (C=O) | - | ~210 |
| 3 (CH) | ~4.3 | ~75 |
| 4 (CH) | ~4.3 | ~75 |
| 5 (C=O) | - | ~210 |
Stereochemical Assignment and Conformational Analysis (2D NMR, NOE Difference Experiments)
While 1D NMR can confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are essential for determining the relative stereochemistry and conformational preferences of threo-2,5-Hexodiulose, 1,6-dideoxy-.
Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton coupling networks within the molecule, helping to trace the connectivity through the carbon backbone. ontosight.ai For instance, a cross-peak between the protons at C-3 and C-4 would definitively establish their adjacent relationship.
Nuclear Overhauser Effect (NOE) based experiments, such as NOE Difference Spectroscopy or 2D NOESY, are powerful tools for probing the spatial proximity of atoms. mdpi.com The observation of an NOE between two protons indicates that they are close in space, typically within 5 Å. This information is critical for assigning the threo stereochemistry at the C-3 and C-4 positions and for determining the preferred conformation of the molecule in solution. For flexible molecules, the relative intensities of NOE cross-peaks can provide insights into the populations of different conformers. mdpi.com
Isotopic Labeling Studies for Mechanism Elucidation ([¹³C]-enriched compounds)
Isotopic labeling, particularly with ¹³C, is a powerful strategy to trace the metabolic fate of molecules and elucidate reaction mechanisms. By synthesizing threo-2,5-Hexodiulose, 1,6-dideoxy- with ¹³C enrichment at specific positions, researchers can follow the labeled carbons through enzymatic or chemical transformations. nih.gov
For example, if a precursor molecule is labeled at a specific carbon, the position of the label in the resulting threo-2,5-Hexodiulose, 1,6-dideoxy- can be determined using ¹³C NMR. This provides direct evidence for the bond-forming and bond-breaking steps of the reaction pathway. Furthermore, the analysis of ¹³C-¹³C coupling constants in doubly labeled molecules can provide valuable information about the integrity of carbon-carbon bonds during a transformation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For threo-2,5-Hexodiulose, 1,6-dideoxy- (C₆H₁₀O₄), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its identity. A related compound, 1-deoxy-D-threo-hexo-2,5-diulose (C₆H₁₀O₅), has a computed exact mass of 162.05282342 Da. nih.gov This highlights the precision of HRMS in distinguishing between compounds with very similar masses.
Table 2: HRMS Data for a Related Hexodiulose Derivative
| Compound | Formula | Calculated Exact Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives and Degradation Products
Due to the low volatility of sugars, Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically requires chemical derivatization to increase their volatility and thermal stability. researchgate.net A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. omicsonline.org
The derivatized threo-2,5-Hexodiulose, 1,6-dideoxy- can then be separated from other components in a mixture by gas chromatography and subsequently analyzed by the mass spectrometer. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for its identification.
GC-MS is also a valuable tool for identifying the degradation products of threo-2,5-Hexodiulose, 1,6-dideoxy- that may form under various conditions, such as in the presence of acid, base, or heat. The identification of these degradation products can provide insights into the reactivity and stability of the parent molecule.
Table 3: List of Compound Names
| Compound Name |
|---|
| threo-2,5-Hexodiulose, 1,6-dideoxy- |
| 6-deoxy-d-altrose |
| D-threo-2-pentulose |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Complex Mixture Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like threo-2,5-Hexodiulose, 1,6-dideoxy-. In complex mixtures, such as those resulting from sugar degradation or biological systems, ESI-MS allows for the detection of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the detected ions, providing a crucial first step in identification.
Tandem mass spectrometry (MS/MS) further enhances the analytical power by providing structural information through controlled fragmentation of a selected precursor ion. While specific ESI-MS/MS fragmentation data for threo-2,5-Hexodiulose, 1,6-dideoxy- is not extensively documented in publicly available literature, the fragmentation patterns of similar dicarbonyl and deoxy sugars can provide insights into the expected behavior. The fragmentation would likely proceed through cleavage of the carbon-carbon bonds adjacent to the carbonyl groups and loss of water molecules.
Table 1: Postulated ESI-MS/MS Fragmentation Pathways for [M+H]⁺ of threo-2,5-Hexodiulose, 1,6-dideoxy- (C₆H₁₀O₄)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Structural Interpretation |
| 163.06 | 145.05 | H₂O | Loss of a water molecule |
| 163.06 | 127.04 | 2H₂O | Loss of two water molecules |
| 163.06 | 119.05 | C₂H₄O | Cleavage between C2-C3 or C4-C5 |
| 163.06 | 101.04 | C₂H₄O₂ | Cleavage adjacent to a carbonyl with water loss |
| 163.06 | 87.04 | C₃H₆O₂ | Cleavage of the carbon backbone |
| 163.06 | 73.03 | C₃H₄O₃ | Further fragmentation |
Note: This table is based on general fragmentation patterns of similar sugar compounds and requires experimental verification for threo-2,5-Hexodiulose, 1,6-dideoxy-.
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the isolation and quantification of threo-2,5-Hexodiulose, 1,6-dideoxy- from reaction mixtures or natural sources. Both high-performance liquid chromatography and gas chromatography offer powerful solutions.
High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC-DAD-ESI-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like threo-2,5-Hexodiulose, 1,6-dideoxy-. Due to the presence of carbonyl groups, this compound can be detected by a UV detector, typically in the range of 200-280 nm. For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be employed.
Table 2: Hypothetical RP-HPLC-DAD-ESI-MS/MS Parameters for the Analysis of threo-2,5-Hexodiulose, 1,6-dideoxy-
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| DAD Detection | |
| Wavelength Range | 200 - 400 nm |
| ESI-MS/MS Detection | |
| Ionization Mode | Positive |
| Scan Range (MS1) | m/z 100 - 500 |
| Precursor Ion (MS2) | m/z 163.06 |
| Collision Energy | Optimized for fragmentation |
Note: These parameters are illustrative and would require optimization for the specific analysis of threo-2,5-Hexodiulose, 1,6-dideoxy-.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since threo-2,5-Hexodiulose, 1,6-dideoxy- is non-volatile, derivatization is necessary prior to GC analysis. A common approach is the reduction of the keto groups to hydroxyl groups using a reducing agent like sodium borohydride, followed by acetylation to form the corresponding volatile alditol acetates.
Research on the radiolysis of crystalline D-fructose has successfully utilized this approach to identify and quantify 1-deoxy-D-threo-2,5-hexodiulose. The resulting mixture of alditol acetates was separated by gas-liquid chromatography (GLC) and detected using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.
Table 3: Gas-Liquid Chromatography Data for Alditol Acetates Derived from Radiolysis Products of D-Fructose
| Peak | Identified as (Alditol Acetate) | Corresponding Diulose |
| P1 | 1-deoxyhexitol pentaacetate | 1-deoxy-D-threo-2,5-hexodiulose |
| P2 | 3-deoxyhexitol pentaacetate | 3-deoxy-D-glycero-2,5-hexodiulose |
| P3 | mannitol hexaacetate | D-arabino-hexosulose |
| P4 | glucitol hexaacetate | D-arabino-hexosulose |
Data adapted from Kawakishi, S., Kito, Y., & Namiki, M. (1975). Formation of 1-Deoxy-D-threo-2,5-Hexodiulose by Radiation Induced Chain Reaction in Crystalline D-Fructose. Agricultural and Biological Chemistry, 39(9), 1897-1898.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for threo-2,5-Hexodiulose, 1,6-dideoxy- has not been reported in the crystallographic databases, such a study would provide definitive proof of its stereochemistry and conformation, which is crucial for understanding its biological activity and chemical reactivity.
Spectrophotometric Assays for Reaction Monitoring and Product Characterization
Spectrophotometric assays offer a convenient and rapid means to monitor reactions that produce or consume threo-2,5-Hexodiulose, 1,6-dideoxy- and to characterize the product. The presence of two carbonyl groups makes this compound amenable to various colorimetric reactions.
For instance, dicarbonyl compounds are known to react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored hydrazones that can be quantified spectrophotometrically. Another common method involves reaction with o-phenylenediamine (B120857) or other aromatic diamines to yield quinoxaline (B1680401) derivatives, which are often colored and/or fluorescent. The choice of the specific assay depends on the reaction matrix and the required sensitivity. These assays are particularly useful for high-throughput screening and for tracking the progress of enzymatic or chemical reactions involving this diulose.
Table 4: Potential Spectrophotometric Assays for threo-2,5-Hexodiulose, 1,6-dideoxy-
| Reagent | Principle | Detection Wavelength (λmax) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formation of a 2,4-dinitrophenylhydrazone | ~370 nm (acidic), ~430-550 nm (basic) |
| o-Phenylenediamine | Formation of a quinoxaline derivative | ~315 nm (UV), can be fluorescent |
| Griess Reagent (after specific reactions) | Indirect measurement via nitrite (B80452) formation | ~540 nm |
Note: The specific λmax and reaction conditions would need to be determined empirically for threo-2,5-Hexodiulose, 1,6-dideoxy-.
Theoretical and Computational Studies on Threo 2,5 Hexodiulose, 1,6 Dideoxy
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional structure and flexibility of molecules. For a compound like threo-2,5-Hexodiulose, 1,6-dideoxy-, these studies would involve:
Force Field-Based Methods: Molecular mechanics force fields would be employed to perform systematic searches for low-energy conformations of the molecule in different environments, such as in a vacuum or in the presence of a solvent.
Analysis of Torsional Angles: Key dihedral angles within the molecule's backbone and side groups would be analyzed to understand its preferred shapes and the energy barriers between different conformations.
Ring Pucker Analysis: For any cyclic forms of the molecule, the puckering of the ring system would be a critical aspect of the conformational analysis.
Such studies would provide fundamental insights into the molecule's shape, which is crucial for understanding its physical properties and biological activity.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity and stability. For threo-2,5-Hexodiulose, 1,6-dideoxy-, these calculations could include:
Geometry Optimization: Determining the most stable (lowest energy) three-dimensional structure of the molecule.
Calculation of Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify regions that are electron-rich or electron-poor, which are important for intermolecular interactions.
Thermodynamic Properties: Calculation of properties such as enthalpy of formation and Gibbs free energy to assess the molecule's stability.
Computational Predictions of Enzyme-Substrate/Ligand Interactions
If threo-2,5-Hexodiulose, 1,6-dideoxy- were to be investigated as a substrate or inhibitor of an enzyme, computational methods could be used to predict how it binds to the enzyme's active site. These methods include:
Molecular Docking: This technique predicts the preferred orientation of the ligand (threo-2,5-Hexodiulose, 1,6-dideoxy-) when bound to a receptor (the enzyme) to form a stable complex. The results would be scored to estimate the binding affinity.
Molecular Dynamics Simulations: These simulations would model the dynamic behavior of the enzyme-ligand complex over time, providing insights into the stability of the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for recognition.
Simulation of Reaction Pathways and Intermediate Structures
To understand the chemical transformations that threo-2,5-Hexodiulose, 1,6-dideoxy- might undergo, computational methods can be used to simulate reaction pathways. This would involve:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to confirm the proposed mechanism.
Calculation of Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur, which provides an estimate of the reaction rate.
These simulations would be invaluable for elucidating potential metabolic pathways involving this compound or for designing synthetic routes.
Future Directions in Threo 2,5 Hexodiulose, 1,6 Dideoxy Research
Development of Novel Stereoselective and Regioselective Synthetic Routes
The efficient synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- with precise control over its stereochemistry is a fundamental prerequisite for any further investigation. Future research should focus on developing novel synthetic pathways that are both stereoselective and regioselective.
Currently, the synthesis of dideoxy sugars often involves multi-step processes that can be low-yielding. mdpi.com Modern synthetic strategies that could be applied to threo-2,5-Hexodiulose, 1,6-dideoxy- include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts could enable the direct and enantioselective synthesis of the threo diastereomer, avoiding lengthy chiral resolution steps. chemistryviews.org This could involve asymmetric hydrogenation or transfer hydrogenation of a suitable precursor. nih.gov
De Novo Synthesis: Building the sugar backbone from smaller, achiral starting materials using methods like the Achmatowicz rearrangement could provide a versatile and scalable route. chemistryviews.org
Enzymatic Synthesis: The use of enzymes, such as aldolases or dehydrogenases, could offer a highly specific and environmentally friendly approach to constructing the desired stereochemistry. nih.govnih.gov The promiscuity of some deoxysugar biosynthetic enzymes could be exploited for this purpose. nih.gov
A key challenge will be the regioselective introduction of the two keto functionalities at the C-2 and C-5 positions while simultaneously controlling the stereochemistry at C-3 and C-4 to achieve the threo configuration. Protecting group strategies will be crucial to orchestrate the desired transformations.
Table 1: Potential Stereoselective and Regioselective Synthetic Strategies
| Synthetic Approach | Key Principles | Potential Advantages | Foreseeable Challenges |
| Catalytic Asymmetric Synthesis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. | High efficiency, potential for high enantiomeric excess. | Catalyst design for specific substrate, optimization of reaction conditions. |
| De Novo Synthesis | Construction of the carbohydrate from non-carbohydrate precursors. | High flexibility in introducing various functional groups. | Often requires multiple steps and optimization of each step. |
| Enzymatic Synthesis | Utilization of enzymes for specific bond formations and stereochemical control. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme availability and stability, substrate specificity. |
Elucidation of Undiscovered Biochemical Pathways Involving threo-2,5-Hexodiulose, 1,6-dideoxy-
Deoxy and dideoxy sugars are known components of bacterial cell walls and natural products with diverse biological activities. nih.govnih.gov It is plausible that threo-2,5-Hexodiulose, 1,6-dideoxy- or its derivatives are intermediates in yet-to-be-discovered biochemical pathways.
Future research in this area should aim to:
Screen for Natural Occurrence: Develop sensitive analytical methods to screen microbial and plant extracts for the presence of threo-2,5-Hexodiulose, 1,6-dideoxy-.
Identify Biosynthetic Genes: If the compound is found in nature, the next step would be to identify the gene clusters responsible for its biosynthesis. This would involve genomic analysis and gene knockout studies. The biosynthesis of other deoxysugars, which often involves nucleotide-activated intermediates and a series of dehydratases and reductases, can serve as a guide. nih.govnih.govnih.gov
Characterize Biosynthetic Enzymes: Once the genes are identified, the corresponding enzymes can be expressed and characterized to understand the mechanistic details of each biosynthetic step. This knowledge could then be harnessed for the enzymatic synthesis of the compound. nih.gov
The high reactivity of dicarbonyl compounds suggests that if threo-2,5-Hexodiulose, 1,6-dideoxy- is a metabolic intermediate, it may be transient and present at very low concentrations, posing a significant analytical challenge. acs.orgnih.gov
Comprehensive Studies on the Reactivity of threo-2,5-Hexodiulose, 1,6-dideoxy- in Complex Biological Environments
The presence of two carbonyl groups makes threo-2,5-Hexodiulose, 1,6-dideoxy- a highly reactive molecule. Understanding its behavior in complex biological milieu is crucial for predicting its potential biological roles and applications.
Future investigations should focus on:
Maillard Reaction and Glycation: The dicarbonyl nature of this sugar makes it a likely participant in the Maillard reaction and in the glycation of proteins and other biomolecules. acs.orgnih.govacs.org Studies should investigate the reaction of threo-2,5-Hexodiulose, 1,6-dideoxy- with amino acids, peptides, and proteins to identify the resulting advanced glycation end-products (AGEs).
Interaction with Cellular Nucleophiles: The electrophilic carbonyl carbons are susceptible to attack by cellular nucleophiles such as thiols (e.g., glutathione) and amines. Investigating these reactions will provide insights into its potential cytotoxicity and detoxification pathways.
Redox Chemistry: The dicarbonyl structure can undergo redox reactions. Its potential to generate reactive oxygen species (ROS) or to be metabolized by cellular reductases should be explored.
These studies will require sophisticated analytical techniques, such as mass spectrometry and NMR, to identify and quantify the various reaction products formed in complex mixtures. nih.gov
Exploration of threo-2,5-Hexodiulose, 1,6-dideoxy- as a Precursor for Advanced Chemical Synthesis
The unique functionality of threo-2,5-Hexodiulose, 1,6-dideoxy- makes it an attractive starting material for the synthesis of a variety of complex molecules. Its chiral nature and multiple functional groups can be exploited to create novel scaffolds and building blocks. mdpi.com
Future synthetic explorations could include:
Synthesis of Novel Heterocycles: The dicarbonyl moiety can serve as a precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazines, imidazoles, and quinoxalines, through condensation reactions with amines and other nucleophiles.
As a Chiral Synthon: The inherent chirality of the molecule can be transferred to new, more complex structures. It can be used as a chiral pool starting material for the synthesis of natural products or their analogs.
Derivatization to Modulate Biological Activity: The hydroxyl and carbonyl groups can be selectively modified to create a library of derivatives. These derivatives can then be screened for various biological activities, such as enzyme inhibition or antimicrobial effects.
The development of efficient and selective methods to manipulate the functional groups of threo-2,5-Hexodiulose, 1,6-dideoxy- will be paramount to unlocking its full potential as a synthetic precursor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
